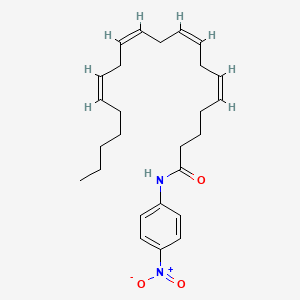

花生四烯酰对硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Arachidonoyl p-Nitroaniline (ApNA) is a nitroaniline fatty acid amide . It is used as a substrate for the hydrolysis of p-nitroaniline by Fatty Acid Amide Hydrolase (FAAH) in Dictyostelium discoideum .

Synthesis Analysis

The synthesis of p-Nitroaniline involves a multi-step sequence . The first step is the preparation of acetophenone oxime from acetophenone . The transformation of one functional group on a monosubstituted benzene into another is followed by an electrophilic aromatic substitution reaction to obtain the target compound .Molecular Structure Analysis

The molecular formula of Arachidonoyl p-Nitroaniline is C26H36N2O3 .Chemical Reactions Analysis

Arachidonoyl p-Nitroaniline is a substrate for the hydrolysis of p-nitroaniline by FAAH in Dictyostelium discoideum . The hydrolysis rate of Arachidonoyl p-Nitroaniline and the fatty acid amide hydrolase activity of recombinant His-FAAH purified from Dictyostelium can be used to characterize the binding and catalytic specificity of mammalian FAAH enzymes .Physical And Chemical Properties Analysis

The molecular weight of Arachidonoyl p-Nitroaniline is 424.58 .科学研究应用

相关化合物 N-花生四烯酰甘氨酸激活 GPR18 受体,并显示出抗伤害感受和抗炎作用。该化合物由花生四烯酸直接与甘氨酸结合产生,并通过内源性大麻素酰胺的氧化代谢产生 (N. Rimmerman 等,2008).

内源性大麻素样 N-花生四烯酰丝氨酸 (ARA-S) 已被确认为一种促血管生成介质,通过内皮细胞中的关键信号通路诱导血管舒张并显示出血管保护潜力 (X. Zhang 等,2010).

硝基花生四烯酸 (NO2-AA) 在血管细胞和星形胶质细胞中表现出抗炎信号作用。它介导独特的氧化还原信号抗炎作用,具有治疗潜力 (A. Trostchansky & H. Rubbo,2017).

硝基花生四烯酸盐的合成和表征已显示出调节炎症的能力,证明了它在巨噬细胞活化期间释放一氧化氮、诱导血管舒张和下调诱导型一氧化氮合酶表达的能力 (A. Trostchansky 等,2007).

N-酰基氨基酸,如 N-花生四烯酰丝氨酸和花生四烯酰甘氨酸,具有药理活性,如血管舒张、神经保护、抗伤害感受和治疗骨质流失的潜力。然而,这些酰胺的生化作用大多未知 (L. Hanuš 等,2014).

作用机制

Target of Action

Arachidonoyl p-Nitroaniline primarily targets the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key enzyme involved in the hydrolysis of endocannabinoids, which are bioactive lipids that regulate several neurobehavioral processes .

Mode of Action

Arachidonoyl p-Nitroaniline acts as a substrate for FAAH . The compound is hydrolyzed by FAAH, resulting in the release of p-nitroaniline and arachidonic acid . This interaction allows the compound to be used in enzyme kinetic studies to analyze the activity of FAAH .

Biochemical Pathways

The hydrolysis of Arachidonoyl p-Nitroaniline by FAAH is part of the endocannabinoid signaling pathway . Endocannabinoids like anandamide are hydrolyzed by FAAH into free arachidonic acid and ethanolamine, terminating their bioactivity . By acting as a substrate for FAAH, Arachidonoyl p-Nitroaniline can help elucidate the role of FAAH in this pathway .

Result of Action

The hydrolysis of Arachidonoyl p-Nitroaniline by FAAH results in the release of p-nitroaniline . This reaction can be measured using a spectrophotometer, providing a convenient method for assessing FAAH activity .

安全和危害

未来方向

The conversion of nitroaniline, a highly toxic pollutant, into a less harmful or useful counterpart is a pressing need . Various methods for its conversion and removal have been explored . The chemical reduction of 4-NA using various different nanocatalytic systems is one such approach that has attracted tremendous interest over the past few years .

生化分析

Biochemical Properties

Arachidonoyl p-Nitroaniline interacts with FAAH, an enzyme found in Dictyostelium discoideum . The compound serves as a substrate for the hydrolysis of p-nitroaniline by FAAH . This interaction is crucial for enzyme kinetic studies, such as determining the hydrolysis rate of Arachidonoyl p-Nitroaniline and analyzing the fatty acid amide hydrolase activity of recombinant His-FAAH purified from Dictyostelium .

Molecular Mechanism

Arachidonoyl p-Nitroaniline’s molecular mechanism of action is primarily through its interaction with FAAH. It serves as a substrate for the hydrolysis of p-nitroaniline by FAAH, which is a key step in certain biochemical reactions .

Metabolic Pathways

Arachidonoyl p-Nitroaniline is involved in the metabolic pathway related to the hydrolysis of p-nitroaniline by FAAH

属性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(23-21-24)28(30)31/h6-7,9-10,12-13,15-16,20-23H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMVYDNBOIVHBO-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-1,5-Methenocyclopent[d]azepine(9CI)](/img/no-structure.png)

![(1-Benzhydrylazetidin-3-yl)oxy-[2-imino-6-methyl-4-(3-nitrophenyl)-5-propan-2-yloxycarbonyl-1,4-dihydropyridin-1-ium-3-ylidene]methanolate](/img/structure/B571165.png)

![6-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B571167.png)

![N-[2-(Chloroacetyl)-5-methoxy-4-methylphenyl]-N-methylformamide](/img/structure/B571170.png)

![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B571171.png)